N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-based hybrid compound featuring dual benzothiazole moieties linked via a carboxamide bridge, with a pyridinylmethyl substituent and an ethyl group at the 6-position of one benzothiazole ring. Its design aligns with trends in benzothiazole derivatives, which are frequently explored for their pharmacophore versatility, metabolic stability, and affinity for enzymes like VEGFR-2 or antimicrobial targets .
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-2-15-9-10-18-20(12-15)30-23(26-18)27(14-16-6-5-11-24-13-16)22(28)21-25-17-7-3-4-8-19(17)29-21/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVBOSBFSVHDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions, utilizing precursors such as benzo[d]thiazole and pyridine derivatives.
Anticonvulsant Activity
Benzothiazole derivatives have been extensively studied for their anticonvulsant properties. In a study evaluating a series of benzothiazole derivatives, compounds similar to this compound demonstrated significant anticonvulsant activity in animal models. The median effective dose (ED50) values were recorded, showing promising results compared to standard anticonvulsants like sodium valproate .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 6g | 160.4 | 2.74 |
| Standard | 200 | 1.5 |
Antimicrobial Activity
Research has also explored the antimicrobial potential of benzothiazole derivatives. However, many compounds, including those structurally related to this compound, have shown limited efficacy against various bacterial strains and viruses . Specifically, studies indicated that while some derivatives exhibited cytotoxic effects against cancer cell lines, they lacked significant antiviral or antibacterial activity.
Cytotoxicity and Antiproliferative Effects
The cytotoxicity of benzothiazole derivatives has been evaluated against different cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxic effects on leukemia cell lines while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression .
- Modulation of Neurotransmission : The anticonvulsant effects are thought to arise from the modulation of GABAergic neurotransmission, enhancing inhibitory signals in the brain .
- Interaction with Cellular Targets : The compound may interact with specific cellular targets involved in apoptosis and cell proliferation, contributing to its antiproliferative effects .
Case Studies
Several studies have highlighted the potential of benzothiazole derivatives in clinical settings:
- Anticonvulsant Efficacy : In a preclinical trial involving animal models, derivatives similar to this compound exhibited significant reductions in seizure frequency and duration when tested under maximal electroshock conditions .
- Cytotoxicity Assessment : A series of related compounds were tested against various cancer cell lines, revealing that some exhibited potent antiproliferative activity with IC50 values in the low micromolar range .
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
The compound’s structural and functional analogs can be categorized based on substituent patterns, synthetic routes, and biological activities. Below is a systematic comparison:
Structural Analogues with Modified Substituents
Key Observations :
- Substituent Effects: The 6-ethyl group in the target compound may enhance metabolic stability compared to nitro (6d) or methoxy (11) groups, which are more polar or reactive.
- Linker Diversity : Carboxamide linkers (target compound) are common in drug design for flexibility and hydrogen-bonding capacity. In contrast, thiadiazole-thioacetamide (6d) or benzamide (3l–3p) linkers offer rigidity, favoring enzyme binding or photophysical properties .
Key Observations :
Key Observations :
- The target compound’s dual benzothiazole-pyridine structure may synergize mechanisms seen in 6d (kinase inhibition) and 16a (antimicrobial action).
- Unlike 3e–3g , which focus on CNS targets, the pyridinylmethyl group in the target compound could shift activity toward peripheral targets (e.g., oncology) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and carboxamide coupling. For example, benzothiazole derivatives are often prepared by reacting substituted anilines with thiourea or CS₂ under acidic conditions, followed by alkylation or amidation . Key intermediates (e.g., 6-ethylbenzo[d]thiazol-2-amine) are characterized using ¹H/¹³C NMR to confirm regiochemistry and purity. Solvent systems like acetonitrile or DMF are critical for cyclization steps, as seen in thiadiazole syntheses .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis. Structural confirmation relies on ¹H/¹³C NMR for proton/carbon environments (e.g., distinguishing pyridinylmethyl vs. benzothiazole protons) and HRMS for exact mass verification. IR spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds .
Q. What are the standard protocols for evaluating the biological activity of this compound?
- Methodological Answer : In vitro assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with controls like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory potential : COX-2 inhibition assays, measuring prostaglandin E₂ suppression via ELISA .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in challenging steps like pyridinylmethylation?
- Methodological Answer : Yield optimization requires:
- Catalyst screening : Use of CuI or Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine derivatives) .
- Solvent polarity control : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .
- Temperature gradients : Reflux in acetonitrile (80–100°C) for cyclization, with real-time monitoring via TLC . Contradictions in yield (e.g., 16% vs. 59% in similar steps ) may arise from impurity carryover; flash chromatography or recrystallization (ethyl acetate/hexane) is recommended .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed by:
- Standardized assay conditions : Fixed cell passage numbers, serum-free media, and controls for solvent effects (e.g., DMSO ≤0.1%) .
- SAR analysis : Comparing substituent effects (e.g., 6-ethyl vs. 6-methoxy on benzothiazole) to identify pharmacophores. For example, electron-withdrawing groups on the pyridine ring enhance COX-2 affinity .
- Metabolic stability tests : Microsomal assays (human/rat liver) to rule out false negatives from rapid degradation .
Q. How does this compound compare structurally and functionally to N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives?
- Methodological Answer : Comparative analysis involves:
- X-ray crystallography : Resolving conformational differences in the carboxamide linkage .
- DFT calculations : Assessing electronic effects (e.g., HOMO-LUMO gaps) of the pyridinylmethyl vs. phenyl groups on reactivity .
- Bioactivity profiling : Thiazolidinone derivatives show higher antimicrobial activity but lower metabolic stability due to the 4-oxo group .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., ethanol/water) for large batches .
- Byproduct management : Optimize stoichiometry (e.g., 1.1:1 acyl chloride:amine ratio) to minimize unreacted intermediates .
- Thermal sensitivity : Use controlled microwave-assisted synthesis for exothermic steps (e.g., cyclization) to avoid decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
